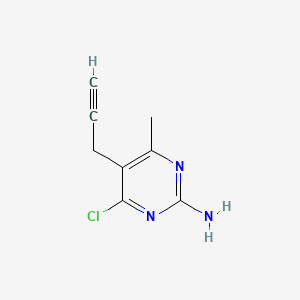

4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the fourth position, a methyl group at the sixth position, and a propynyl group at the fifth position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methyl-2-pyrimidinamine and propargyl bromide.

Alkylation Reaction: The key step involves the alkylation of 4-chloro-6-methyl-2-pyrimidinamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The propynyl group can undergo oxidation to form corresponding carbonyl compounds.

Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products

Substitution: Formation of 4-amino-6-methyl-5-(2-propynyl)-2-pyrimidinamine.

Oxidation: Formation of 4-chloro-6-methyl-5-(2-propynyl)pyrimidine-2-carbaldehyde.

Reduction: Formation of 4-chloro-6-methyl-5-(2-propynyl)-1,2-dihydropyrimidine.

Scientific Research Applications

4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

Agriculture: It is used in the development of agrochemicals such as herbicides and fungicides.

Materials Science: It is employed in the synthesis of functional materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-6-methyl-2-pyrimidinamine: Lacks the propynyl group, resulting in different chemical reactivity and applications.

6-Methyl-5-(2-propynyl)-2-pyrimidinamine: Lacks the chloro group, affecting its substitution reactions and biological activity.

4-Chloro-5-(2-propynyl)-2-pyrimidinamine: Lacks the methyl group, influencing its steric properties and interactions with molecular targets.

Uniqueness

4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, methyl, and propynyl groups allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in multiple fields of research.

Biological Activity

4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine, with the CAS number 132938-37-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a propynyl substituent, contributing to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula: C₈H₈ClN₃

Molecular Weight: 181.62 g/mol

Density: 1.302 g/cm³

Boiling Point: 349.3°C

Flash Point: 165°C

These properties indicate a stable compound with a relatively high boiling point, suggesting it may be suitable for various synthetic and biological applications.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs), which play significant roles in various physiological processes including pain modulation and neuroprotection .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of pyrimidine derivatives can significantly influence their inhibitory potency against NAPE-PLD. In a study focusing on SAR, various analogs of pyrimidine-4-carboxamides were synthesized and tested, revealing that specific substituents enhance binding affinity and enzymatic inhibition .

| Compound | R Group | pIC50 | IC50 (nM) |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | 7.14 ± 0.04 | 72 |

| Compound 2 | Morpholine | 6.25 ± 0.05 | 200 |

| Compound 3 | Dimethylamine | 5.85 ± 0.06 | 400 |

The data indicates that the optimal combination of substituents can lead to compounds with significantly improved activity, highlighting the importance of structural modifications in drug design.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Inhibition Studies : The compound exhibited potent inhibition of NAPE-PLD in vitro, leading to decreased levels of NAEs in neuronal tissues. This suggests a potential role in modulating neurochemical pathways associated with mood and anxiety disorders .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related pyrimidine compounds have shown promising results against various bacterial strains, indicating potential applications in treating infections .

- Toxicity Assessment : Toxicity studies on structurally similar compounds have indicated low toxicity profiles at therapeutic doses, making them suitable candidates for further development .

Case Studies

A notable case study investigated the effects of similar pyrimidine derivatives on neurodegenerative conditions. The findings suggested that these compounds could offer neuroprotective benefits by modulating lipid signaling pathways involved in inflammation and apoptosis .

Properties

IUPAC Name |

4-chloro-6-methyl-5-prop-2-ynylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h1H,4H2,2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBJSLGKMVRROO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697139 |

Source

|

| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132938-37-5 |

Source

|

| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.